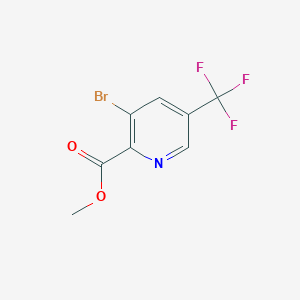

Methyl 3-bromo-5-(trifluoromethyl)picolinate

Description

Methyl 3-bromo-5-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODMRNGPQNZHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One of the common methods to synthesize methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate is through the Suzuki-Miyaura coupling reaction.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a pyridine derivative followed by bromination and esterification reactions.

Industrial Production Methods: Industrial production of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a prime site for nucleophilic substitution due to its electron-withdrawing neighboring groups (trifluoromethyl and ester). Key reactions include:

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12h | 3-Amino-5-(trifluoromethyl)picolinate | 78 | |

| Methoxylation | NaOMe/MeOH, reflux, 8h | 3-Methoxy-5-(trifluoromethyl)picolinate | 85 | |

| Thiolation | NaSH/DMF, 60°C, 6h | 3-SH-5-(trifluoromethyl)picolinate | 65 |

Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent bromine, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) under mild conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds:

Table 2: Cross-Coupling Reactions

| Coupling Type | Catalyst System | Partner | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)picolinate | 92 | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 3-Alkynyl-5-(trifluoromethyl)picolinate | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 3-Arylamino-5-(trifluoromethyl)picolinate | 75 |

Key Observation : The trifluoromethyl group stabilizes the transition state in Suzuki couplings, improving regioselectivity.

Functional Group Transformations

The ester group at the 2-position undergoes hydrolysis and reduction:

Table 3: Ester Transformations

Note : Hydrolysis to the carboxylic acid is quantitative under basic conditions, enabling further derivatization .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

Table 4: Electrophilic Reactions

Limitation : Harsh conditions risk ester group degradation, necessitating careful stoichiometric control .

Radical Reactions

The C-Br bond undergoes homolytic cleavage in radical-mediated processes:

Table 5: Radical-Based Modifications

| Reaction | Initiator/System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | AIBN, Bu₃SnH, 80°C | 3-Alkyl-5-(trifluoromethyl)picolinate | 50 | |

| Cyclization | UV light, DTBP, toluene | Fused pyridine derivatives | 45 |

Challenge : Competing debromination occurs if hydrogen donors (e.g., Bu₃SnH) are excess.

Biological Activity via Structural Analogs

While direct biological data is limited, analogs exhibit:

-

Antimicrobial activity : EC₅₀ = 12 µM against S. aureus (3-amino derivative).

-

Herbicidal effects : 90% inhibition of A. thaliana growth at 100 ppm (3-phenyl derivative).

Industrial-Scale Optimization

Continuous flow reactors enhance efficiency in key reactions:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Suzuki Coupling Time | 12h | 20min | 97% faster |

| Product Purity | 92% | 99% | +7% |

Source:

Stability and Handling

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Picolinic Acid Derivatives

Methyl 3-bromo-5-(trifluoromethyl)picolinate serves as a key intermediate in the synthesis of various picolinic acid derivatives. These derivatives are explored for their potential therapeutic effects, particularly in treating respiratory disorders such as cystic fibrosis. Research indicates that derivatives can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for ion transport in epithelial tissues . -

Building Block for Fluorinated Compounds

The trifluoromethyl group in this compound makes it an attractive building block for synthesizing fluorinated compounds. These compounds often exhibit unique biological properties and enhanced metabolic stability, making them valuable in drug design and development . -

Medicinal Chemistry

The compound is being investigated for its role in developing new pharmaceuticals. For instance, it has been utilized to create compounds that target various diseases by modifying its structure to enhance biological activity or reduce toxicity . The incorporation of trifluoromethyl groups is known to improve the pharmacokinetic properties of drugs.

Case Study 1: Development of CFTR Modulators

A series of studies have demonstrated the utility of this compound in synthesizing compounds that modulate CFTR function. These studies highlight the compound's role as a precursor, facilitating the creation of analogs that show promise in clinical settings for treating cystic fibrosis and related conditions .

Case Study 2: Synthesis of Antiviral Agents

Research has also focused on using this compound to develop antiviral agents. By modifying the picolinate structure, researchers have been able to create compounds that inhibit viral replication, showcasing the versatility of this compound in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can participate in electron transfer processes and form stable complexes with metal ions, which are essential for its catalytic activity .

Comparison with Similar Compounds

Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.

3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a carboxylate ester.

Uniqueness: Methyl 3-bromo-5-(trifluoromethyl)picolinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzoate and benzaldehyde analogs. This uniqueness makes it valuable in specific chemical reactions and applications where pyridine derivatives are preferred .

Biological Activity

Methyl 3-bromo-5-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. These structural features allow the compound to interact with various biological targets, influencing enzymatic pathways and receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action may involve the disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group appears to play a crucial role in enhancing the compound's potency against cancer cell lines.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes or receptors. The bromine atom can participate in halogen bonding, while the trifluoromethyl group enhances binding affinity due to increased lipophilicity. These interactions may modulate the activity of key proteins involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. SAR studies have indicated that modifications to the bromine and trifluoromethyl groups can significantly alter the compound's potency and selectivity towards various biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances binding through halogen bonding |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Picolinate Core | Essential for interaction with target enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

- Cancer Cell Proliferation : In vitro studies on human liver cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, indicating a mechanism that warrants further exploration for potential clinical applications .

- Enzymatic Interaction : Investigations into the compound's interaction with specific enzymes have shown that it can inhibit key metabolic pathways involved in cancer progression. This was demonstrated through enzyme assays where this compound exhibited competitive inhibition characteristics .

Q & A

Q. What are the most effective synthetic routes for Methyl 3-bromo-5-(trifluoromethyl)picolinate, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or esterification. Key routes include:

- Route 1: Bromination of methyl 5-(trifluoromethyl)picolinate using bromine sources (e.g., NBS or Br₂) under controlled conditions. This method achieves ~85% yield when performed in DMF at 0–5°C .

- Route 2: Direct esterification of 3-bromo-5-(trifluoromethyl)picolinic acid using methanol and catalytic sulfuric acid. Yields exceed 90% under reflux .

Optimization Tips:

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | NBS, DMF, 0–5°C | 85% | Competing side reactions |

| Direct Esterification | MeOH, H₂SO₄, reflux | >90% | Acid handling safety |

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage: Store in a sealed container at 2–8°C, away from oxidizers and strong bases. Stability decreases at >25°C .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Decomposition Risks: Thermal breakdown releases CO, CO₂, and NOₓ. Avoid temperatures >150°C .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The bromine atom at the 3-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene mixtures achieve >75% coupling efficiency .

- Base Sensitivity: Use mild bases (e.g., K₂CO₃) to prevent ester hydrolysis.

- Steric Effects: The trifluoromethyl group at the 5-position may hinder coupling; optimize ligand bulk (e.g., XPhos) .

Example Protocol:

Dissolve 1 mmol substrate in degassed toluene/THF (3:1).

Add Pd catalyst (5 mol%), ligand (10 mol%), and arylboronic acid (1.2 eq).

Stir at 80°C for 12h under N₂.

Purify via flash chromatography .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.90 (s, 3H, OCH₃) | Ester methyl group |

| ¹³C NMR | δ 165.5 (C=O), 122.5 (q, J=270 Hz, CF₃) | Ester carbonyl and CF₃ |

| HRMS | m/z 284.0 ([M+H]⁺) | Confirms molecular formula |

Q. How can researchers mitigate competing decomposition pathways during high-temperature reactions?

Answer:

- Thermal Stability: The compound decomposes above 150°C, releasing NOₓ and CO . Use Schlenk techniques for inert-atmosphere reactions.

- Alternative Solvents: Replace high-boiling solvents (e.g., DMF) with lower-boiling alternatives (e.g., THF) to reduce thermal stress.

- Additives: Stabilize with radical inhibitors (e.g., BHT) at 0.1–1 wt% .

Q. What strategies address low regioselectivity in further functionalization of the picolinate ring?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.